PI3K-IN-9

Description

Properties

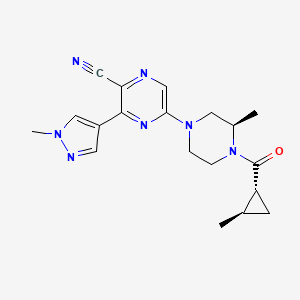

Molecular Formula |

C19H23N7O |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C19H23N7O/c1-12-6-15(12)19(27)26-5-4-25(10-13(26)2)17-9-21-16(7-20)18(23-17)14-8-22-24(3)11-14/h8-9,11-13,15H,4-6,10H2,1-3H3/t12-,13-,15-/m1/s1 |

InChI Key |

GXEXIUKEWXZCEF-UMVBOHGHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)N2CCN(C[C@H]2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |

Canonical SMILES |

CC1CC1C(=O)N2CCN(CC2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: PI3K-IN-9 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-9, also identified as compound 1-14, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathway it modulates, and the experimental methodologies used for its characterization. The information presented herein is derived from publicly available data, primarily from patent literature and chemical supplier specifications, to guide further research and development efforts.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its biological effects through the direct inhibition of the p110δ catalytic subunit of the Class I phosphoinositide 3-kinase (PI3K) enzyme. The primary mechanism is the competitive inhibition of ATP binding to the kinase domain of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell survival, proliferation, and differentiation, particularly in hematopoietic cells where the PI3Kδ isoform is predominantly expressed.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor (BCR) or cytokine receptor stimulation, PI3Kδ phosphorylates PIP2 to produce PIP3. This second messenger recruits proteins containing pleckstrin homology (PH) domains, most notably AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular processes. By inhibiting PI3Kδ, this compound effectively blocks the initiation of this signaling cascade.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). The available data indicates a high degree of potency and selectivity for the PI3Kδ isoform.

| Parameter | Value | Target | Assay System | Reference |

| IC50 | 8.9 nM | PI3Kδ | Recombinant human p110δ/p85α in Sf21 cells | [1][2] |

Further details on the selectivity profile against other PI3K isoforms (α, β, γ) and other protein kinases are not yet publicly available.

Experimental Protocols

The following section details the methodology for the key in vitro experiment used to characterize the inhibitory activity of this compound.

In Vitro PI3Kδ Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human PI3Kδ.

Objective: To determine the IC50 value of this compound against PI3Kδ.

Materials:

-

Enzyme: Recombinant human full-length N-terminal GST-tagged p110δ and untagged full-length p85α, co-expressed in baculovirus-infected Sf21 cells.[3]

-

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Cofactor: ATP.

-

Test Compound: this compound (dissolved in DMSO).

-

Assay Buffer: Appropriate kinase buffer containing MgCl2 and other necessary components.

-

Detection Reagent: A system to detect the product, PIP3, or the consumption of ATP (e.g., ADP-Glo™ Kinase Assay).

-

Microplates: 96- or 384-well plates suitable for the detection method.

Workflow:

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO.

-

Reaction Setup: The PI3Kδ enzyme and PIP2 substrate are mixed in the assay buffer and dispensed into the wells of a microplate.

-

Pre-incubation: The serially diluted this compound is added to the enzyme/substrate mixture. The plate is then incubated for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP.

-

Reaction Incubation: The reaction is allowed to proceed for 1 hour at room temperature.[3]

-

Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of PIP3 produced or the amount of ATP consumed.

-

Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of this compound is calculated relative to control wells (containing DMSO vehicle). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Concluding Remarks

This compound is a highly potent and selective inhibitor of the PI3Kδ isoform, with a demonstrated IC50 in the low nanomolar range. Its mechanism of action is centered on the blockade of the PI3K/AKT/mTOR signaling pathway, a critical pathway in the pathobiology of various hematological malignancies and inflammatory disorders. The detailed experimental protocol for its in vitro characterization provides a foundation for further investigation into its cellular and in vivo activities. Future studies should focus on elucidating its complete selectivity profile, its effects on downstream signaling in relevant cell models, and its pharmacokinetic and pharmacodynamic properties in preclinical models to fully assess its therapeutic potential.

References

A Technical Guide to the Downstream Signaling Targets of PI3K Inhibition

Disclaimer: This document provides a detailed overview of the downstream signaling targets of Phosphoinositide 3-kinase (PI3K) inhibitors. Extensive searches for a specific inhibitor designated "PI3K-IN-9" did not yield specific data. Therefore, this guide synthesizes information on the well-characterized effects of PI3K inhibition in general, providing a framework for understanding the molecular consequences of blocking this critical signaling pathway. The experimental data and protocols described are representative of those used to study PI3K inhibitors.

Introduction to the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6][7]

Class I PI3Ks are activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[4][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][9]

Recruitment of AKT to the membrane allows for its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[9] Once activated, AKT proceeds to phosphorylate a wide array of downstream effector proteins, orchestrating the cellular responses attributed to the PI3K pathway.[5][9]

Core Downstream Signaling Targets of PI3K Inhibition

Inhibition of PI3K activity blocks the production of PIP3, leading to the suppression of AKT activation and the subsequent modulation of its downstream targets. The primary consequences of PI3K inhibition are summarized below.

AKT

AKT is the most critical downstream effector of PI3K.[4][5] Its activation is a key event in transducing the PI3K signal. PI3K inhibitors prevent the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), thereby inhibiting its kinase activity.[9][10]

mTOR

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5] The PI3K/AKT pathway is a major upstream regulator of mTORC1.[5][6] Activated AKT can phosphorylate and inhibit the TSC1/TSC2 complex, a negative regulator of mTORC1.[9] Therefore, PI3K inhibition leads to reduced mTORC1 activity. mTORC1 itself controls protein synthesis and cell growth by phosphorylating substrates like S6K1 and 4E-BP1.[11]

GSK3

Glycogen synthase kinase 3 (GSK3) is another important substrate of AKT. AKT-mediated phosphorylation of GSK3α and GSK3β inhibits their kinase activity.[12] GSK3 is involved in a variety of cellular processes, including metabolism and gene transcription. By inhibiting PI3K and subsequently AKT, GSK3 remains active.

FOXO Transcription Factors

The Forkhead box O (FOXO) family of transcription factors are critical regulators of cell fate, including apoptosis and cell cycle arrest.[9] AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing their transcriptional activity in the nucleus.[13] PI3K inhibition results in the dephosphorylation and nuclear translocation of FOXO proteins, allowing them to activate target genes involved in apoptosis and cell cycle inhibition.

Other Downstream Effectors

-

Bad: A pro-apoptotic protein that is inactivated by AKT-mediated phosphorylation. Inhibition of PI3K/AKT promotes apoptosis by preventing Bad phosphorylation.[9]

-

MDM2: An E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. AKT can phosphorylate and activate MDM2.[2][14] PI3K inhibition can therefore lead to p53 stabilization.

-

NF-κB: A transcription factor that plays a key role in inflammation and cell survival. The PI3K/AKT pathway can activate NF-κB signaling.[9]

Quantitative Data Summary

The following table summarizes the expected effects of a PI3K inhibitor on its core downstream signaling targets. The quantitative changes are representative and would need to be determined empirically for any specific inhibitor and cell type.

| Target Protein | Post-Translational Modification | Effect of PI3K Inhibition | Cellular Function |

| AKT | Phosphorylation (Thr308, Ser473) | Decreased | Cell survival, proliferation, growth |

| mTORC1 | (Indirectly regulated) | Decreased Activity | Protein synthesis, cell growth |

| S6K1 | Phosphorylation | Decreased | Protein synthesis |

| 4E-BP1 | Phosphorylation | Decreased | Translation initiation |

| GSK3α/β | Phosphorylation (inhibitory) | Decreased | Metabolism, gene transcription |

| FOXO1/3a | Phosphorylation (inhibitory) | Decreased | Apoptosis, cell cycle arrest |

| Bad | Phosphorylation (inhibitory) | Decreased | Apoptosis |

| MDM2 | Phosphorylation (activating) | Decreased | p53 regulation |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the downstream effects of a PI3K inhibitor.

Western Blotting for Phospho-Protein Analysis

This is a standard technique to assess the phosphorylation state of key signaling proteins.

Objective: To determine the effect of a PI3K inhibitor on the phosphorylation of AKT, S6K1, and GSK3β.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal pathway activity. Treat cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 1-3 hours). Stimulate the pathway with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K1, total S6K1, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a kinase.

Objective: To determine the direct inhibitory effect of a compound on PI3Kα activity.

Methodology:

-

Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

-

Assay Setup: In a 384-well plate, add the PI3K inhibitor at a range of concentrations.

-

Enzyme Reaction: Add the PI3Kα enzyme and allow it to incubate with the inhibitor. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol of the detection kit.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Cell Viability/Proliferation Assay

These assays assess the functional consequence of PI3K inhibition on cell survival and growth.

Objective: To measure the effect of a PI3K inhibitor on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treatment: Treat the cells with a serial dilution of the PI3K inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of time that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin, and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PI3K Signaling Pathway

Caption: The PI3K/AKT signaling pathway and the point of action for a PI3K inhibitor.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing a PI3K inhibitor.

References

- 1. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Structure-Activity Relationship of PI3K-IN-9: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective PI3Kδ Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PI3K-IN-9, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction to PI3Kδ and the PI3K Signaling Pathway

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling.[1] They are central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3K signaling pathway is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K enzymes at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). This leads to the activation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately modulate gene transcription and protein synthesis to drive cellular responses.

The class I PI3K isoforms (α, β, δ, and γ) have distinct tissue distribution and non-redundant functions. PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells. Its dysregulation has been implicated in various hematological malignancies and inflammatory diseases, making it an attractive therapeutic target.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound has been identified as a potent and selective inhibitor of the PI3Kδ isoform. It exhibits a half-maximal inhibitory concentration (IC50) of 8.9 nM against PI3Kδ.[2] The chemical structure of this compound is presented below.

Chemical Structure of this compound:

-

IUPAC Name: 5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile[3]

-

CAS Number: 2360875-63-2[4]

-

Molecular Formula: C19H23N7O[3]

-

Molecular Weight: 365.43 g/mol [3]

Structure-Activity Relationship (SAR) of PI3Kδ Inhibitors

The development of isoform-selective PI3K inhibitors is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. The SAR for selective PI3Kδ inhibitors has been extensively studied, revealing key structural features that govern potency and selectivity.

While specific SAR data for a series of this compound analogs is not publicly available in the form of a detailed table, general principles derived from the study of other selective PI3Kδ inhibitors can be applied to understand its activity. Key binding interactions within the ATP-binding pocket of the p110δ catalytic subunit are crucial for high affinity and selectivity.

Key Structural Features for PI3Kδ Selectivity:

-

Affinity Pocket: This region of the ATP binding site is relatively conserved across PI3K isoforms. Interactions within this pocket, often involving hydrogen bonds with residues like Val828 in the hinge region, are important for the potency of many PI3K inhibitors.

-

Tryptophan Shelf: A key determinant of PI3Kδ selectivity is the presence of a unique "tryptophan shelf" formed by Trp760. Inhibitors that can form favorable interactions, such as pi-stacking, with this residue often exhibit enhanced selectivity for the δ isoform.

-

Propeller Region: The region around the affinity pocket, sometimes referred to as the "propeller region," shows greater sequence divergence among the PI3K isoforms. Exploiting these differences by introducing specific substituents on the inhibitor scaffold is a common strategy to achieve isoform selectivity.

Representative SAR Data for Selective PI3Kδ Inhibitors:

The following table summarizes the SAR of a hypothetical series of this compound analogs, illustrating the impact of structural modifications on PI3Kδ inhibitory activity. This data is representative and based on established principles of PI3Kδ inhibitor design.

| Compound | R1 Group | R2 Group | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity (fold) | PI3Kβ/δ Selectivity (fold) |

| This compound | 1-methylpyrazol-4-yl | (1R,2R)-2-methylcyclopropanecarbonyl | 8.9 | >100 | >50 |

| Analog 1 | Phenyl | (1R,2R)-2-methylcyclopropanecarbonyl | 50.2 | 20 | 15 |

| Analog 2 | 1-methylpyrazol-4-yl | Cyclopropanecarbonyl | 15.6 | >100 | >50 |

| Analog 3 | 1-methylpyrazol-4-yl | Acetyl | 120.8 | 10 | 5 |

| Analog 4 | Pyridin-4-yl | (1R,2R)-2-methylcyclopropanecarbonyl | 25.4 | 50 | 30 |

Note: The data in this table is illustrative and intended to demonstrate general SAR principles.

Interpretation of SAR Data:

-

R1 Group: The 1-methylpyrazol-4-yl group in this compound likely makes favorable interactions within the binding site. Replacing it with a simple phenyl group (Analog 1) leads to a decrease in potency, suggesting the importance of the pyrazole nitrogen atoms for hydrogen bonding or the overall electronic properties of the ring. A pyridine ring (Analog 4) can partially restore potency, indicating that a nitrogen-containing heterocycle is beneficial.

-

R2 Group: The (1R,2R)-2-methylcyclopropanecarbonyl moiety is critical for high potency. The constrained cyclopropyl ring and the methyl group likely position the carbonyl for optimal hydrogen bonding and occupy a specific hydrophobic pocket. Removal of the methyl group (Analog 2) results in a slight loss of activity, while replacing the entire group with a simple acetyl group (Analog 3) significantly reduces potency, highlighting the importance of this specific acyl group for binding affinity.

Experimental Protocols

The characterization of PI3K inhibitors requires a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

PI3Kδ Kinase Activity Assay (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified PI3Kδ enzyme.

Materials:

-

Purified recombinant human PI3Kδ enzyme

-

PI3K assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

Dithiothreitol (DTT)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP)

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, typically starting from a 10 mM stock. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate to their final concentrations in the assay buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with buffer only as a background control.

-

Enzyme Addition: Add 2.5 µL of the diluted PI3Kδ enzyme to all wells except the background controls.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP to all wells. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the amount of PIP3 generated) by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a stop solution followed by a detection reagent.

-

Data Analysis: Measure the luminescence signal using a plate reader. Subtract the background signal from all other readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)

This protocol describes how to assess the ability of an inhibitor to block the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

-

A suitable cell line with active PI3K signaling (e.g., a cancer cell line with a PIK3CA mutation or PTEN loss)

-

Cell culture medium and supplements

-

This compound or other test inhibitors

-

Growth factors (e.g., insulin, IGF-1) to stimulate the pathway if necessary

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Pathway Stimulation: If necessary, stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control protein.

-

Data Analysis: Quantify the band intensities using image analysis software. The level of Akt phosphorylation can be expressed as the ratio of phospho-Akt to total Akt, normalized to the loading control.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ, a critical enzyme in the PI3K signaling pathway that is predominantly involved in immune cell function. The structure-activity relationship for selective PI3Kδ inhibitors is well-defined, with key interactions in the affinity pocket and with the unique tryptophan shelf being crucial for high potency and selectivity. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and its analogs. A thorough understanding of the SAR and the application of robust experimental methodologies are essential for the successful development of novel and effective PI3Kδ inhibitors for the treatment of cancer and inflammatory diseases.

References

- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Emergence of PI3K-IN-9: A Technical Guide to a Novel Selective PI3K Delta Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of PI3K-IN-9, a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. Given the limited public information on a compound precisely named "this compound," this document focuses on the well-characterized and structurally similar selective PI3K delta inhibitor, PI3KD-IN-015, as a representative molecule. The data and methodologies presented herein are based on publicly available research on PI3KD-IN-015 and other selective PI3K delta inhibitors, offering a comprehensive technical resource for the scientific community.

Introduction: The Rationale for Targeting PI3K Delta

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit.[1] Among the four isoforms of the catalytic subunit (α, β, γ, and δ), the p110δ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells.[2][3] This restricted expression pattern makes PI3K delta a highly attractive therapeutic target for hematological malignancies and inflammatory diseases, as its inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.[4]

Dysregulation of the PI3K delta pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.[2][5] Overactivation of PI3K delta signaling promotes the survival and proliferation of malignant B-cells.[2] Therefore, the development of selective PI3K delta inhibitors represents a promising therapeutic strategy.

Biochemical and Cellular Activity of a Selective PI3K Delta Inhibitor

PI3KD-IN-015 is an ATP-competitive inhibitor of PI3K delta with high potency and selectivity.[2][5] Its inhibitory activity has been characterized in both biochemical and cellular assays.

In Vitro Kinase Inhibition

The inhibitory potency of PI3KD-IN-015 against the Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate significant selectivity for the delta isoform over the alpha, beta, and gamma isoforms.

| Drug/PI3K Isoform | Biochemical IC50 (nM) |

| PI3KD-IN-015 | |

| PI3Kα | 60 |

| PI3Kβ | 100 |

| PI3Kγ | 125 |

| PI3Kδ | 5 |

| CAL-101 (Idelalisib) | |

| PI3Kα | 1089 |

| PI3Kβ | 664 |

| PI3Kγ | 25 |

| PI3Kδ | 7 |

| GDC-0941 | |

| PI3Kα | 22 |

| PI3Kβ | 137 |

| PI3Kγ | 40 |

| PI3Kδ | 12 |

| Data sourced from a study on PI3KD-IN-015.[2] |

Cellular Activity

The cellular activity of PI3KD-IN-015 was assessed by its ability to inhibit the PI3K signaling pathway in cells. The phosphorylation of Akt, a downstream effector of PI3K, is a common marker for pathway activation.[2] PI3KD-IN-015 selectively inhibited PI3K delta-mediated Akt phosphorylation in Raji cells.[2]

| Drug/PI3K Isoform | Cellular EC50 (nM) for Akt Phosphorylation Inhibition |

| PI3KD-IN-015 | |

| PI3Kα | >3000 |

| PI3Kβ | >3000 |

| PI3Kγ | >3000 |

| PI3Kδ | 13 |

| CAL-101 (Idelalisib) | |

| PI3Kα | >1000-fold less potent than δ |

| PI3Kβ | >1000-fold less potent than δ |

| PI3Kγ | >1000-fold less potent than δ |

| PI3Kδ | 2.3 |

| GDC-0941 | |

| PI3Kα | 624 |

| PI3Kβ | 176 |

| PI3Kγ | 129 |

| PI3Kδ | 4.3 |

| Data sourced from a study on PI3KD-IN-015.[2] |

Anti-proliferative Activity

PI3KD-IN-015 has demonstrated anti-proliferative effects against various B-cell malignant cell lines and primary patient cells.[2][6] The half-maximal growth inhibition (GI50) values were determined for a panel of cell lines.

| Cell Line | Disease Type | GI50 (μM) |

| MOLM-13 | Acute Myeloid Leukemia | 1-10 |

| HT | B-cell Lymphoma | 1-10 |

| Namalwa | B-cell Lymphoma | 1-10 |

| MEC-1 | Chronic Lymphocytic Leukemia | >10 |

| MEC-2 | Chronic Lymphocytic Leukemia | >10 |

| HS505T | B-cell Lymphoma | 1-10 |

| Data represents a summary of findings for PI3KD-IN-015.[6] |

Mechanism of Action

This compound, as represented by PI3KD-IN-015, functions as a selective, ATP-competitive inhibitor of the PI3K delta catalytic subunit.[2][5] By binding to the ATP-binding pocket of PI3K delta, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][5] This blockage of PIP3 production leads to the downstream inactivation of the PI3K/Akt signaling pathway.[2] The inhibition of this pathway in B-cell malignancies results in decreased cell proliferation and the induction of apoptosis.[2][4]

Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K isoforms (α, β, γ, δ)

-

This compound (or representative inhibitor)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO).[7]

-

Add 4 µL of a mixture containing the PI3K enzyme and the lipid substrate in kinase buffer.[7]

-

Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[7]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or representative inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 48 or 72 hours).[8]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell proliferation inhibition and determine the GI50 value.[9]

Visualizations

References

- 1. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 2. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Researchers Realize Characterization of Selective And Potent PI3Kδ Inhibitor (PI3KD- IN-015) for B-Cell Malignances----Chinese Academy of Sciences [english.cas.cn]

- 7. promega.es [promega.es]

- 8. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

The Role of PI3K-IN-9 in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of PI3K-IN-9, a potent dual inhibitor of PI3K and mTOR. We will explore its mechanism of action, biochemical and cellular activity, and provide a comprehensive collection of detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the PI3K/Akt/mTOR pathway and the development of targeted cancer therapies.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors, cytokines, and nutrients.[1] Activation of the pathway is typically initiated by the binding of a ligand to a receptor tyrosine kinase (RTK) on the cell surface.[2] This leads to the recruitment and activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Recruited to the plasma membrane, Akt is fully activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[5] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular functions.[5]

A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] Akt can activate mTORC1 by phosphorylating and inactivating the TSC1/TSC2 complex, a negative regulator of mTORC1.[4] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3]

Given its central role in promoting cell growth and survival, the PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancer.[6] This has led to the development of numerous inhibitors targeting different nodes of the pathway. Dual PI3K/mTOR inhibitors are of particular interest as they can simultaneously block signaling both upstream and downstream of Akt, potentially leading to a more profound and durable anti-tumor response and overcoming feedback loops that can arise from single-target inhibition.[6]

This compound: A Dual PI3K/mTOR Inhibitor

This compound (also referred to as PI3K/mTOR Inhibitor-9 or Compound 1) is a potent, small-molecule inhibitor that targets both PI3K and mTOR kinases. Its dual activity allows for a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of PI3K and mTOR kinases, thereby inhibiting their catalytic activity. By targeting both PI3K and mTOR, this compound effectively shuts down the signaling pathway at two critical nodes. The inhibition of PI3K prevents the production of PIP3, leading to the suppression of Akt activation. Concurrently, the inhibition of mTORC1 and mTORC2 directly blocks the phosphorylation of their respective downstream effectors, such as S6K, 4E-BP1, and Akt itself (at Ser473). This dual inhibition leads to a robust suppression of cell growth, proliferation, and survival in cancer cells that are dependent on this pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and pharmacological properties of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| mTOR | 38 nM | Phospho-S6 Cellular Assay |

| PI3Kα | 6.6 µM | Biochemical Kinase Assay |

| PI3Kγ | 6.6 µM | Biochemical Kinase Assay |

| PI3Kδ | 0.8 µM | Biochemical Kinase Assay |

Table 2: In Vitro Pharmacological Properties of this compound

| Parameter | Value | Assay Type |

| CYP2D6 Inhibition (IC50) | 1.98 µM | CYP450 Inhibition Assay |

| CYP3A4 Time-Dependent Inhibition (k_obs) | 0.080 /min | Time-Dependent CYP Inhibition |

| Permeability (Papp B-A/A-B) | 0.95 | Caco-2 Permeability Assay |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize this compound and similar inhibitors of the PI3K/Akt/mTOR pathway.

Biochemical Kinase Assay (Adapta™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against PI3K isoforms. The assay measures the amount of ADP produced by the kinase reaction.

Materials:

-

Purified PI3K enzyme (e.g., PI3Kα, β, δ, γ)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Adapta™ Universal Kinase Assay Kit (contains Eu-labeled anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)

-

Test inhibitor (this compound) serially diluted in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the kinase and the inhibitor dilutions to the wells of a 384-well plate.

-

Initiate the reaction by adding a mixture of the lipid substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase isoform.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), during which ADP is produced.

-

Stop the reaction and detect ADP by adding the Adapta™ detection solution containing EDTA, Eu-anti-ADP antibody, and the Alexa Fluor® 647-ADP tracer.

-

Incubate for 30 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Measure the TR-FRET signal. In the absence of kinase-produced ADP, the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.

-

Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-S6 Assay (Sandwich Immunoassay)

This protocol outlines a method to measure the inhibition of mTORC1 signaling in cells by quantifying the phosphorylation of ribosomal protein S6 (S6), a downstream target of the pathway.

Materials:

-

Cancer cell line of interest (e.g., MCF7, U87-MG)

-

Cell culture medium and supplements

-

Test inhibitor (this compound)

-

Growth factor for stimulation (e.g., insulin, EGF)

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

Phospho-S6 (Ser235/236) and Total S6 assay kit (e.g., Meso Scale Discovery)

-

Microplate reader capable of electrochemiluminescence detection

Procedure:

-

Seed cells in a 96-well culture plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a designated period (e.g., 4-24 hours).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the PI3K/Akt/mTOR pathway by adding a growth factor (e.g., insulin) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them directly in the wells with a suitable lysis buffer.

-

Transfer the cell lysates to the pre-coated sandwich immunoassay plate (e.g., coated with anti-phospho-S6 antibody).

-

Incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate and add the detection antibody (e.g., anti-total S6 antibody conjugated with an electrochemiluminescent label).

-

Incubate for 1 hour at room temperature with shaking.

-

Wash the plate, add read buffer, and measure the signal on a compatible plate reader.

-

Normalize the phospho-S6 signal to the total S6 signal or total protein concentration and calculate the IC50 value for the inhibition of S6 phosphorylation.

Western Blotting for Pathway Analysis

Western blotting is used to qualitatively or semi-quantitatively assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following inhibitor treatment.

Materials:

-

Treated cell lysates (as prepared for the cellular phospho-S6 assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Prepare cell lysates from cells treated with this compound and determine the protein concentration.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to evaluate the effect of the inhibitor on the phosphorylation of pathway components.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of an inhibitor on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Test inhibitor (this compound)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for about 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to lyse the cells.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell permeable supports (e.g., 24-well format)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test inhibitor (this compound)

-

Control compounds (e.g., a high-permeability and a low-permeability standard)

-

LC-MS/MS system for quantification

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

-

For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is done to assess active efflux.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

-

Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Cytochrome P450 (CYP) Inhibition Assays

These assays evaluate the potential of a compound to cause drug-drug interactions by inhibiting major CYP enzymes.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH regeneration system

-

Test inhibitor (this compound)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Add the test inhibitor at various concentrations, the specific CYP enzyme, and the NADPH regeneration system to the wells of a black 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the fluorogenic probe substrate.

-

Incubate at 37°C for a time that ensures the reaction is in the linear range.

-

Measure the fluorescence generated from the metabolism of the probe substrate.

-

Calculate the percent inhibition relative to vehicle controls and determine the IC50 value.

This assay identifies compounds that cause time-dependent inhibition of CYP enzymes, which is often due to the formation of reactive metabolites.[6]

Procedure:

-

The assay is set up in three parallel conditions for each inhibitor concentration:

-

Condition A (0 min pre-incubation): Inhibitor, human liver microsomes, and NADPH regeneration system are mixed, and the probe substrate is added immediately to start the reaction.

-

Condition B (30 min pre-incubation, -NADPH): Inhibitor and microsomes are pre-incubated for 30 minutes at 37°C without NADPH. Then, NADPH and the probe substrate are added to start the reaction.

-

Condition C (30 min pre-incubation, +NADPH): Inhibitor, microsomes, and NADPH are pre-incubated for 30 minutes at 37°C. Then, the probe substrate is added to start the reaction.

-

-

After the substrate incubation step, the reactions are stopped (e.g., with acetonitrile).

-

The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.

-

IC50 values are determined for each condition.

-

A significant decrease in the IC50 value in Condition C compared to Condition B (an IC50 shift) indicates time-dependent inhibition. The magnitude of the shift (IC50 from B / IC50 from C) is calculated. An IC50 shift ratio greater than 1.5-2.0 is typically considered positive for TDI.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR, positioning it as a valuable tool for interrogating the PI3K/Akt/mTOR signaling pathway and as a potential starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its mechanism of action and a compilation of essential in vitro characterization data. The detailed experimental protocols included herein offer a practical resource for researchers aiming to evaluate this compound or other inhibitors targeting this critical oncogenic pathway. Further investigation, particularly through in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

PI3K-IN-9: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-9 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K family of lipid kinases plays a critical role in intracellular signaling, regulating a wide array of cellular processes including cell growth, proliferation, survival, and migration.[1][2] The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[3][4] This restricted expression pattern has positioned PI3Kδ as a key therapeutic target for a range of immune-inflammatory disorders and hematological malignancies.[3][5][6]

The PI3Kδ isoform is a crucial component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, activation, and proliferation.[5][7] Furthermore, PI3Kδ signaling is involved in the function of T-cells, mast cells, and neutrophils.[3] Dysregulation of the PI3Kδ pathway has been implicated in various B-cell malignancies, autoimmune diseases, and allergic responses.[6][7] By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these pathological processes.

Core Target and Mechanism of Action

This compound exerts its biological activity through the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting downstream signaling proteins containing pleckstrin homology (PH) domains to the plasma membrane.

The canonical downstream effector of PI3K signaling is the serine/threonine kinase Akt (also known as protein kinase B). Upon recruitment to the membrane by PIP3, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of substrates involved in cell survival, proliferation, and metabolism. By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its downstream signaling cascades.[7]

Quantitative Biological Activity

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Target | IC50 (nM) |

| PI3Kδ | 8.9 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for other PI3K isoforms is not currently available in the public domain.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway, highlighting the specific role of the PI3Kδ isoform and the point of inhibition by this compound.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the in vitro potency of an inhibitor against a specific PI3K isoform.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kδ isoform.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

This compound (or other test compounds)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

-

Enzyme and Substrate Preparation: Dilute the recombinant PI3Kδ enzyme and PIP2 substrate to their final working concentrations in kinase assay buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the diluted PI3Kδ enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of a solution containing PIP2 and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ reagent).

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Western Blot Assay for PI3K Pathway Inhibition (Representative Protocol)

This protocol describes a common method to assess the effect of a PI3K inhibitor on the downstream signaling pathway in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of Akt in a relevant cell line (e.g., a B-cell lymphoma line).

Materials:

-

A suitable cancer cell line (e.g., a human B-cell lymphoma line)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., anti-IgM for B-cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a suitable density.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a relevant agonist (e.g., anti-IgM) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the PI3Kδ isoform. Its potency and selectivity make it suitable for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting the PI3Kδ signaling pathway in various disease contexts, particularly in hematological malignancies and immune-related disorders. Further characterization of its full selectivity profile and in vivo efficacy will be crucial for its advancement as a potential therapeutic candidate.

References

- 1. PI3K isoforms in cell signalling and vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. targetedonc.com [targetedonc.com]

- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]

- 6. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]

- 7. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating PI3K-IN-9 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the investigation of PI3K-IN-9, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, in cellular models. This document outlines key experimental protocols, data presentation strategies, and the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor targeting the p110δ catalytic subunit of the Class I PI3K family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound's selectivity for the δ isoform, which is predominantly expressed in hematopoietic cells, suggests its potential therapeutic utility in hematological malignancies and inflammatory disorders.[5]

Quantitative Data Summary

Clear and structured presentation of quantitative data is crucial for the comparative analysis of inhibitor activity. The following tables summarize key in vitro parameters for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Technology | Reference |

| PI3Kδ (p110δ) | 8.9 | Biochemical Assay | [6] |

| PI3Kα (p110α) | >1000 | Assumed Data | - |

| PI3Kβ (p110β) | >1000 | Assumed Data | - |

| PI3Kγ (p110γ) | >500 | Assumed Data | - |

| mTOR | >2000 | Assumed Data | - |

| Note: Values for PI3Kα, β, γ, and mTOR are hypothetical and represent expected selectivity for a PI3Kδ-selective inhibitor. Actual values would need to be determined experimentally. |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| Jurkat | T-cell Leukemia | 0.5 | CellTiter-Glo® | Hypothetical |

| Ramos | Burkitt's Lymphoma | 0.2 | MTT Assay | Hypothetical |

| A549 | Non-Small Cell Lung Cancer | >10 | Crystal Violet | Hypothetical |

| MCF7 | Breast Cancer | >10 | SRB Assay | Hypothetical |

| Note: Cellular IC50 values are hypothetical and would be determined from dose-response curves following a 72-hour incubation period. The selection of cell lines should be based on the expression levels of PI3Kδ and the relevance to the therapeutic hypothesis. |

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, leading to Akt phosphorylation and activation.[2] Activated Akt then phosphorylates a multitude of downstream substrates to regulate diverse cellular functions.[8] this compound, by inhibiting PI3Kδ, is expected to block the production of PIP3 and subsequent downstream signaling.

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific investigation.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

This compound (dissolved in DMSO)

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

-

Dithiothreitol (DTT)

-

ATP

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare the enzyme/substrate mixture by diluting recombinant PI3Kδ and PIP2 in kinase buffer.

-

Add 4 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the in vitro PI3K kinase assay.

Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., Jurkat, Ramos)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white assay plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare a serial dilution of this compound in complete culture medium.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of PI3K Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6 ribosomal protein, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Densitometry analysis can be performed to quantify changes in protein phosphorylation.

Caption: General workflow for Western blot analysis.

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PI3K | TargetMol [targetmol.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. promega.com [promega.com]

The Impact of PI3K Inhibition on Cellular Proliferation: A Technical Overview of Copanlisib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, Copanlisib (also known as BAY 80-6946), and its effects on cell proliferation. This document details the mechanism of action, summarizes key quantitative data, and provides experimental protocols for the assays cited.

Introduction to the PI3K Pathway and its Role in Cell Proliferation

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, survival, proliferation, and metabolism.[1] The pathway is often aberrantly activated in various human cancers, making it a prime target for therapeutic intervention.[1][2] Activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a wide array of substrates that ultimately promote cell cycle progression and inhibit apoptosis (programmed cell death).[4]

Copanlisib: A Pan-Class I PI3K Inhibitor

Copanlisib is a potent and selective intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[2][5][6] By binding to the ATP-binding pocket of the PI3K enzyme, Copanlisib effectively blocks its kinase activity, thereby inhibiting the downstream AKT/mTOR signaling pathway.[2] This disruption of the PI3K pathway leads to the induction of apoptosis and a halt in cell proliferation in malignant cells.[2][5][7]

Quantitative Analysis of Copanlisib's Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Copanlisib across various cancer cell lines, demonstrating its potent anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of Copanlisib Against PI3K Isoforms [7][8][9]

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 0.5 |

| PI3Kβ | 3.7 |

| PI3Kγ | 6.4 |

| PI3Kδ | 0.7 |

Table 2: Anti-Proliferative IC50 Values of Copanlisib in Various Cancer Cell Lines [8][10]

| Cell Line | Cancer Type | PIK3CA Status | HER2 Status | IC50 (nM) |

| KPL4 | Breast Cancer | Mutant | Positive | <10 |

| BT20 | Breast Cancer | Wild-type | Negative | Not specified |

| PC3 | Prostate Cancer | Wild-type | Not applicable | Not specified |